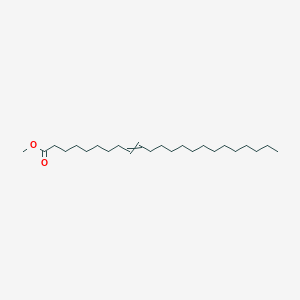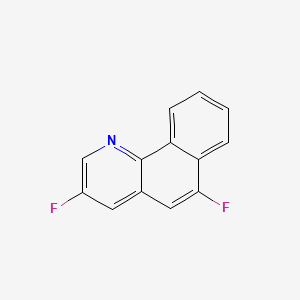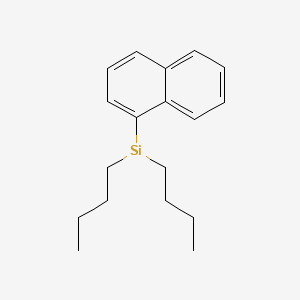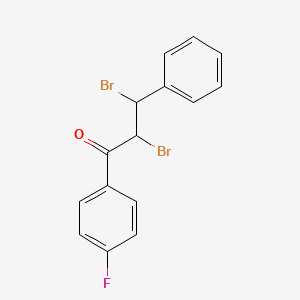
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of two bromine atoms, a fluorophenyl group, and a phenyl group attached to a propanone backbone. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-3-phenylpropan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1-(4-fluorophenyl)-3-phenylpropan-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 in dry ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic medium.
Major Products:
Substitution: 1-(4-fluorophenyl)-3-phenylpropan-1-ol or its derivatives.
Reduction: 1-(4-fluorophenyl)-3-phenylpropan-1-ol.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one involves its interaction with biological molecules through its bromine and fluorophenyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular receptors .
Comparaison Avec Des Composés Similaires
- 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one
- 1,2-Dibromo-3-chloropropane
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
Comparison: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs. The fluorophenyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
144442-95-5 |
|---|---|
Formule moléculaire |
C15H11Br2FO |
Poids moléculaire |
386.05 g/mol |
Nom IUPAC |
2,3-dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2FO/c16-13(10-4-2-1-3-5-10)14(17)15(19)11-6-8-12(18)9-7-11/h1-9,13-14H |
Clé InChI |
IKRSSTQFFICMAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
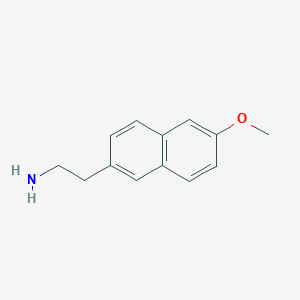
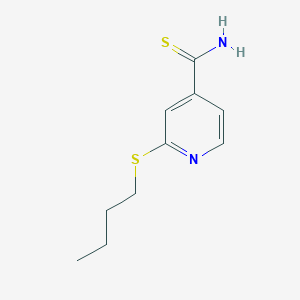
![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
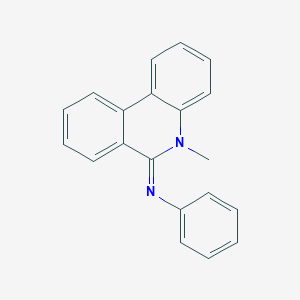
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
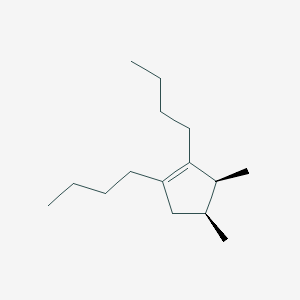
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
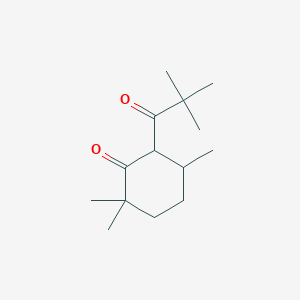
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
